4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile
Overview
Description
4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile typically involves the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used under controlled conditions.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Benzoic Acid Derivatives: Oxidation reactions yield benzoic acid derivatives.
Primary Amines: Reduction of the nitrile group results in primary amines.
Scientific Research Applications
4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the bromomethyl group, resulting in different reactivity and applications.
4-Bromomethylbenzonitrile: Does not contain the trifluoromethyl group, affecting its chemical properties and uses.
3-(Trifluoromethyl)benzonitrile:
Uniqueness
4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIBFWZBRANTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853368-32-8 | |
Record name | 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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